Product packaging for N-Ethyl-N-butylethylenediamine(Cat. No.:CAS No. 19435-65-5)

N-Ethyl-N-butylethylenediamine

Cat. No.: B102569
CAS No.: 19435-65-5
M. Wt: 144.26 g/mol
InChI Key: ZLXMDIPUMLDZDQ-UHFFFAOYSA-N
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Description

N-Ethyl-N-butylethylenediamine is a high-purity chemical compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol . This dialkyl-substituted ethylenediamine features a linear butyl group and an ethyl group bonded to the same nitrogen atom of the diamine backbone . Its structure contributes to physical properties including a boiling point of approximately 186.1°C at 760 mmHg and a density of 0.841 g/cm³ . With a flash point of 66.2°C, it is classified as a flammable liquid . This compound serves as a versatile building block in organic synthesis and materials science research. It is particularly valuable in the development of specialty polymers and as a precursor in catalytic systems . As a polyfunctional amine, it can act as a ligand for metal complexes or be incorporated into polymer chains to modify material properties . Researchers utilize it to synthesize aldimines, which are used as latent curing agents in polyurethane and other polymer compositions . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2 B102569 N-Ethyl-N-butylethylenediamine CAS No. 19435-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-butyl-N'-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-3-5-7-10(4-2)8-6-9/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXMDIPUMLDZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396153
Record name N-Ethyl-N-butylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19435-65-5
Record name N-Ethyl-N-butylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Ethyl N Butylethylenediamine and Analogues

Asymmetric Synthesis Approaches to N-Ethyl-N-butylethylenediamine Derivatives

The development of asymmetric methods for the synthesis of chiral diamines is crucial for accessing enantiomerically pure pharmaceutical agents. While direct asymmetric synthesis of this compound is not extensively detailed in the provided results, the principles of asymmetric synthesis of related 1,2-diamines are well-established. These approaches often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

For instance, the development of catalytic asymmetric bromination of alkenes has been explored using chiral catalysts to generate enantiopure bromonium ions, which can then be trapped to form chiral products. core.ac.uk This highlights the potential for developing enantioselective methods for functionalizing precursors to N-substituted ethylenediamines. The synthesis and resolution of chiral diamines like 1,2-diphenylethylenediamine are often critical steps in preparing these chiral catalysts. core.ac.uk

Future research in this area could focus on adapting existing asymmetric methodologies, such as those used for the synthesis of other chiral diamines, to the specific synthesis of this compound derivatives. This could involve the use of chiral ligands in metal-catalyzed reactions or the development of novel organocatalytic approaches.

Catalytic Synthesis of N-Substituted Ethylenediamines

Catalytic methods offer an efficient and atom-economical route to N-substituted ethylenediamines. Various catalytic systems have been developed for the N-alkylation of amines and the synthesis of diamines.

One notable approach involves the use of transition-metal catalysts. For example, manganese complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.org This process is environmentally friendly as it produces water as the only byproduct. beilstein-journals.org Specifically, manganese complexes have been successfully used for the N-alkylation of various amines with both benzyl (B1604629) and aliphatic alcohols. beilstein-journals.org

Another catalytic strategy is the ring-opening of aziridines with amines. This reaction can be catalyzed by various transition metals, including cobalt, to produce 1,2-diamines. rsc.org Ion-exchange resins have also been demonstrated as effective catalysts for the ring-opening of aziridine (B145994) with alkylamines, leading to the synthesis of asymmetric ethylenediamine (B42938) derivatives with high yields. lookchem.com

A green chemistry approach for the synthesis of N-ethylethylenediamine involves a gas-phase catalytic reaction between ethylenediamine and diethyl carbonate over a NaY molecular sieve catalyst. This continuous production method is simple, cost-effective, and achieves a high yield of over 92% without causing equipment corrosion or environmental pollution. google.com

Table 1: Comparison of Catalytic Methods for N-Substituted Ethylenediamine Synthesis

Catalytic Method Catalyst Substrates Key Advantages
Borrowing Hydrogen Manganese Complexes Amines, Alcohols Atom-economical, environmentally friendly. beilstein-journals.org
Aziridine Ring-Opening Cobalt Complexes, Ion-Exchange Resins Aziridines, Amines High yields, access to asymmetric derivatives. rsc.orglookchem.com
Gas-Phase Catalysis NaY Molecular Sieve Ethylenediamine, Diethyl Carbonate Continuous process, high yield, green. google.com

Nucleophilic Ring-Opening Strategies in Diamine Preparation

The nucleophilic ring-opening of aziridines is a powerful and widely utilized strategy for the synthesis of 1,2-diamines. The high ring strain of aziridines makes them susceptible to attack by nucleophiles, leading to a variety of functionalized amine products. mdpi.com

The efficiency of the ring-opening reaction is influenced by the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. mdpi.com The presence of an electron-withdrawing group on the nitrogen atom of the aziridine activates the ring, facilitating the reaction with nucleophiles. mdpi.com A variety of amines can be used as nucleophiles in this reaction to afford substituted 1,2-diamines with complete regio- and stereoselective control under mild conditions. researchgate.net

Recent advancements have demonstrated that this reaction can be performed under catalyst- and solvent-free conditions, further enhancing its green credentials. rsc.org This method has been successfully applied to various aryl, alkyl, and meso-bicyclic aziridines. rsc.org Furthermore, a B₂(OH)₄-mediated reductive ring-opening of N-tosyl aziridines using nitroarenes as the amino source has been developed, providing a green and regioselective route to vicinal diamines in an aqueous medium. acs.org

Multi-Component Reactions for Diversified Ethylenediamine Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov MCRs are characterized by their high atom economy, step economy, and the ability to generate diverse molecular scaffolds from simple starting materials. nih.govmdpi.com

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted to synthesize diverse ethylenediamine-derived structures. mdpi.comnih.gov By using an ethylenediamine derivative as the amine component, highly substituted tetrahydropyrazin-2-amines can be generated. mdpi.com This approach allows for the incorporation of various functional groups and the creation of complex molecular architectures in a single step. nih.gov

Ethylenediamine diacetate has been found to be an efficient catalyst for the multicomponent condensation reaction of dimedone, aldehydes, and malononitrile (B47326) to produce tetrahydrobenzo[b]pyrans. tandfonline.com This highlights the utility of ethylenediamine derivatives not only as building blocks but also as catalysts in MCRs.

Table 2: Examples of Multi-Component Reactions Involving Ethylenediamine Derivatives

Reaction Type Reactants Product Scaffold
Ugi-type Reaction Ethylenediamines, isocyanides, ketones, aldehydes Tetrahydropyrazin-2-amines mdpi.com
Condensation Dimedone, aldehydes, malononitrile (catalyzed by ethylenediamine diacetate) Tetrahydrobenzo[b]pyrans tandfonline.com

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of N-substituted ethylenediamines to minimize environmental impact and improve sustainability. univpancasila.ac.id Key considerations include the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents and catalysts. univpancasila.ac.idrsc.org

The catalytic amination of ethylene (B1197577) glycol, which can be derived from biomass, presents an economical and environmentally friendly alternative to traditional industrial methods for producing ethylenediamine. researchgate.net This route avoids the use of hazardous materials like 1,2-dichloroethane. researchgate.net

Solvent-free reaction conditions represent another important green chemistry approach. The nucleophilic ring-opening of aziridines with amines has been successfully achieved without the use of solvents, reducing waste and simplifying purification. rsc.org Similarly, certain multicomponent reactions catalyzed by ethylenediamine diacetate can be performed under solvent-free conditions. tandfonline.com

The development of a continuous, gas-phase catalytic synthesis of N-ethylethylenediamine from ethylenediamine and diethyl carbonate exemplifies a green industrial process. google.com This method not only has a high yield but also allows for the recycling of unreacted materials and the extractant, further minimizing waste. google.com A three-step synthesis of N-substituted ethylenediamine derivatives starting from amines and ethyl acrylate (B77674) also highlights green aspects by recycling methanol (B129727) and hydrazine (B178648) in the second step. asianpubs.org

Catalytic Applications and Mechanistic Studies Involving N Ethyl N Butylethylenediamine

Homogeneous Catalysis with N-Ethyl-N-butylethylenediamine-Based Systems

Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often involving soluble metal-ligand complexes. The structure of the ligand is crucial for the performance of the catalyst.

Based on available scientific literature, there are no specific research findings detailing the use of this compound as a ligand in catalytic systems for the aerobic oxidation of organic substrates. While related diamine ligands, such as N,N'-di-tert-butylethylenediamine (DBED), have been studied in copper-catalyzed aerobic oxidations, similar applications for this compound are not documented in the reviewed sources. researchgate.netresearchgate.netvot.pl

A review of current research indicates a lack of specific studies where this compound is employed as a component in catalytic systems for hydrogenation or dehydrogenation reactions. Research in this area often focuses on other diamine structures or different types of catalysts for these transformations. bohrium.comresearchgate.netresearchgate.netmdpi.com

This compound (referred to as N-n-butylethylenediamine) has been identified as a potential ligand in the field of C-H functionalization, specifically for Ullmann C-N cross-coupling reactions. A patented catalyst system utilizes this diamine as part of a mixed-ligand formulation to enhance catalytic activity. google.com

The Ullmann reaction is a copper-catalyzed method to form carbon-nitrogen bonds, a crucial transformation in organic synthesis. The proposed catalyst system combines a copper source with a mixture of organic ligands to improve performance. The use of mixed ligands is suggested to create a synergistic effect, broadening substrate adaptability and improving product yield and selectivity under mild conditions. google.com

Components of the Proposed Ullmann C-N Cross-Coupling Catalyst System google.com
Component TypeExamples
Copper SourceCuI, CuBr, CuCl, Cu2O, Cu(CH3COO)2
First Ligand (O-O type)Diols (e.g., ethylene (B1197577) glycol), β-diketones, crown ethers
Second Ligand (N-N type)Ethylenediamine (B42938) derivatives including N-n-butylethylenediamine , 2,2'-bipyridine (B1663995) derivatives

Heterogeneous Catalysis Incorporating this compound Moieties

Heterogeneous catalysis involves catalysts in a different phase from the reactants, which facilitates their separation and reuse. This is often achieved by immobilizing a homogeneous catalyst onto a solid support. However, searches of scientific and patent literature did not yield any specific examples of this compound being incorporated into a heterogeneous catalyst.

Mechanistic Elucidation of this compound-Mediated Catalytic Cycles

Understanding the reaction mechanism is key to optimizing catalytic processes and designing new catalysts.

Detailed mechanistic studies specifically elucidating the role of this compound within a catalytic cycle are not widely available in the reviewed literature. However, insights can be drawn from the general mechanism of the Ullmann reaction, for which this ligand has been proposed. google.com

The mechanism of the copper-catalyzed Ullmann reaction has been a subject of extensive study. Unlike palladium-catalyzed couplings, the pathway is generally not believed to proceed through an oxidative addition/reductive elimination sequence involving a Cu(III) intermediate. A more likely pathway involves the formation of an organocopper compound which then undergoes a nucleophilic aromatic substitution-type reaction with the other reactant.

In the context of the mixed-ligand system containing this compound, it is proposed that the combination of ligands works synergistically to improve the catalyst's activity and stability. google.com This suggests the ligand sphere around the copper center, influenced by this compound, plays a critical role in facilitating the key steps of the catalytic cycle, though the precise nature of this influence requires specific investigation.

N Ethyl N Butylethylenediamine in Polymer Science and Advanced Materials

Integration into Dynamic Covalent Networks

Dynamic covalent networks (DCNs) are a class of polymers that combine the robustness of traditional thermosets with the reprocessability of thermoplastics. nih.govresearchgate.net Unlike static cross-linked networks, DCNs contain dynamic covalent bonds that can break and reform under specific stimuli, such as heat. researchgate.netbohrium.com This reversible nature allows the polymer network to rearrange, enabling properties like self-healing and malleability without a loss of network integrity. bohrium.comcore.ac.uk

The incorporation of hindered diamines is a key strategy for creating these advanced networks. The exchange reactions within these networks allow for the thermal processing of cross-linked polymers, offering a sustainable approach to recycling thermoset materials. researchgate.net

Hindered Urea (B33335) Bond (HUB) Formation with N-Ethyl-N-butylethylenediamine

A hindered urea bond (HUB) is a dynamic covalent bond formed from the reaction of an isocyanate group with a sterically hindered secondary amine. The bulky substituents on the nitrogen atom of the amine create steric strain on the resulting urea bond. researchgate.net This strain weakens the bond, allowing it to dissociate back into the constituent amine and isocyanate at relatively low temperatures, often without a catalyst. researchgate.netscispace.com This reversibility is the key to the dynamic nature of the polymer.

While this compound possesses secondary amine groups, the scientific literature extensively highlights the use of N,N'-di-tert-butylethylenediamine for creating effective HUBs. bohrium.comscispace.comresearchgate.net The much larger tert-butyl groups provide the significant steric hindrance necessary to lower the energy barrier for bond dissociation. rsc.org This dynamic equilibrium is crucial for the applications that follow. For example, the reaction between N,N'-di-tert-butylethylenediamine and a diisocyanate, such as 1,3-bis(isocyanatomethyl)cyclohexane, forms a polymer network cross-linked by these reversible HUBs. scispace.com The stability and dissociation kinetics of these bonds can be tuned by altering the structure of the bulky amine. escholarship.org

The process can be summarized by the following reversible reaction: Isocyanate + Hindered Amine ⇌ Hindered Urea Bond

This reversibility allows the polymer network to adapt and respond to external stimuli, forming the basis for self-healing and reprocessable materials. researchgate.netresearchgate.net

Design of Self-Healing Polymer Systems

Intrinsic self-healing polymers have the built-in ability to repair damage. acs.orgnih.gov Systems based on HUBs achieve this through the reversible nature of the bond. When a crack forms in the material, applying a stimulus like heat initiates the dissociation of the HUBs at the fractured surface. core.ac.uksci-hub.se This process generates reactive isocyanate and amine groups. The mobility of the polymer chains allows these groups to diffuse across the damaged interface and reform new urea bonds, effectively healing the crack and restoring mechanical properties. acs.orgrsc.org

Research has demonstrated that polyurethane-urea elastomers synthesized using N,N'-di-tert-butylethylenediamine (DBDA) exhibit robust self-healing capabilities. acs.org In one study, a polymer created with DBDA, 4,4′-diaminodicyclohexyl methane (B114726) (HMDA), and dicyclohexylmethane-4,4′-diisocyanate (HMDI) showed significant recovery of its mechanical properties after being damaged. acs.org Similarly, polymethacrylate (B1205211) networks cross-linked with N,N'-di-tert-butylethylenediamine can heal scratches multiple times at temperatures around 100 °C. nih.govmdpi.com

The efficiency of healing is dependent on several factors, including temperature and time, which influence both polymer chain mobility and the bond exchange kinetics. nih.govmdpi.com

Polymer SystemHealing ConditionsHealing EfficiencyReference
Polyurethane-urea with DBDA60 °C for 10 minIntegration of separate films sci-hub.se
Poly(methacrylate) with N,N'-di-tert-butylethylenediamine100-140 °C~40% strength recovery nih.govmdpi.com
Polysiloxane with N,N'-di-tert-butylethylenediamine80 °C for 24 hEfficient recombination of cut pieces rsc.org

Development of Reprocessable and Recyclable Polymeric Materials

The same dynamic nature of HUBs that enables self-healing also allows for the reprocessing and recycling of thermoset polymers. nih.govresearchgate.net Conventional thermosets have permanent cross-links that prevent them from being melted and reshaped. nih.gov In contrast, HUB-containing networks, often called covalent adaptable networks (CANs) or vitrimers, can be broken down and reformed. researchgate.net

When heated, the rapid and reversible dissociation of the hindered urea bonds lowers the viscosity of the material, allowing it to flow and be remolded, similar to a thermoplastic. nih.gov Upon cooling, the urea bonds reform, locking the material into its new shape with its mechanical properties largely retained. researchgate.net This process can be repeated multiple times. For instance, a polyurethane material based on castor oil and N,N'-di-tert-butylethylenediamine was pulverized and reprocessed by hot-pressing at a mild 60 °C, demonstrating the potential for sustainable recycling. nih.govijprajournal.com This approach addresses a major environmental challenge associated with traditional thermoset plastics. nih.gov

Polymer SystemReprocessing MethodKey FindingsReference
Castor oil-based polyurethane with DBDAPulverization and hot-pressing at 60°CGood reprocessability nih.govijprajournal.com
Poly(urethane-urea) thermosetHot-pressing at 130°CMaterial could be reprocessed multiple times nih.gov
Poly(hydroxyether of bisphenol A) with HUBsStress relaxation at elevated temp.Vitrimer-like behavior, enabling reprocessing

This compound as a Crosslinker in Polymer Synthesis

Beyond dynamic networks, diamines like this compound function as cross-linking agents. Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. rsc.org This network structure enhances various properties of the polymer, including its mechanical strength, thermal stability, and chemical resistance.

In the context of HUBs, sterically hindered diamines such as N,N'-di-tert-butylethylenediamine act as dynamic crosslinkers. researchgate.netresearchgate.net For example, it has been used to crosslink poly(n-butyl acrylate)-grafted nanoparticles, creating nanocomposites with excellent reprocessing and shape memory properties. In these systems, the diamine creates reversible linkages between polymer chains that were functionalized with isocyanate groups. researchgate.net Similarly, it has been used to create reconfigurable poly(urea-urethane) thermosets by cross-linking polyol chains. scispace.com This dynamic cross-linking is what imparts the "smart" properties to the material.

Functionalization of Polymeric Matrices for Tailored Properties

Functionalization involves modifying a polymer to introduce new properties or functionalities. Diamines can be used to functionalize polymer backbones or surfaces. While specific examples for this compound are not prominent in the reviewed literature, the principles can be understood from related compounds.

The amine groups of a diamine can react with various functional groups on a polymer chain, such as isocyanates or epoxides, to graft the diamine onto the polymer. This is a key step in creating the dynamic networks described earlier. For instance, in the synthesis of some HUB-based materials, a prepolymer with isocyanate end-groups is first synthesized and then reacted with a hindered diamine like N,N'-di-tert-butylethylenediamine. sci-hub.se This final step functionalizes the polymer with the dynamic cross-links that enable self-healing and reprocessability. This method allows for the transformation of commodity polymers into advanced, functional materials with tailored dynamic properties. illinois.edu

Computational and Theoretical Chemistry Studies of N Ethyl N Butylethylenediamine

Density Functional Theory (DFT) Investigations of Reactivity and Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For N-Ethyl-N-butylethylenediamine, DFT calculations would be instrumental in understanding its chemical behavior.

Theoretical DFT calculations can be used to optimize the molecule's geometry and determine its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting sites of electrophilic and nucleophilic attack. The nitrogen atoms, with their lone pairs of electrons, are expected to be the primary nucleophilic centers.

DFT can also be used to model reaction mechanisms involving this compound, such as in alkylation or complexation reactions. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed, providing insights into its feasibility and kinetics. For instance, in an SN2 reaction where the diamine acts as a nucleophile, DFT can elucidate the transition state structure and the activation energy required for the reaction to proceed.

Table 1: Predicted Reactive Properties from Theoretical DFT Studies

PropertyPredicted Characteristic for this compoundSignificance in Reactivity
HOMO Location Primarily localized on the nitrogen atoms' lone pairs.Indicates the most likely sites for electrophilic attack (the molecule acting as a nucleophile).
LUMO Location Distributed across the C-H and C-N antibonding orbitals.Indicates potential sites for nucleophilic attack if the molecule were to be reduced or excited.
Nucleophilicity High, due to the presence of two nitrogen atoms with lone pairs.The compound is expected to readily react with electrophiles, such as alkyl halides or metal ions.
Basicity Expected to be a moderately strong base, capable of accepting protons at the nitrogen centers.Influences its behavior in acid-base reactions and its ability to act as a ligand.

Electronic Structure Analysis of this compound and Its Complexes

The electronic structure of this compound, which dictates its chemical and physical properties, can be thoroughly analyzed using computational methods. The molecule features two amine functional groups, which are key to its electronic behavior. The lone pairs of electrons on the nitrogen atoms are the most significant feature, making the molecule a good electron donor (Lewis base).

When this compound acts as a ligand to form a metal complex, its electronic structure is significantly altered. The interaction between the nitrogen lone pairs and the d-orbitals of a transition metal leads to the formation of coordination bonds. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge transfer from the ligand to the metal and describe the nature of these bonds (e.g., sigma-donating character).

The electronic spectra (e.g., UV-Vis) of such complexes can also be predicted using time-dependent DFT (TD-DFT). These calculations can help assign electronic transitions, such as d-d transitions within the metal center or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the electronic structure of the complex.

Prediction of Conformational Preferences and Energetic Landscapes

Due to the presence of flexible ethyl and butyl groups and the rotatable C-C bond of the ethylenediamine (B42938) backbone, this compound can exist in multiple conformations. Understanding the relative energies of these conformers is crucial for predicting the molecule's predominant shape in different environments.

Computational methods can be used to perform a conformational search to identify various stable conformers (local minima on the potential energy surface). By calculating the relative energies of these conformers, an energetic landscape can be constructed. This landscape reveals the most stable conformation (the global minimum) and the energy barriers for interconversion between different conformers. The stability of conformers is governed by a balance of steric hindrance between the alkyl groups and intramolecular hydrogen bonding possibilities.

Table 2: Theoretical Conformational Analysis Data

ParameterDescriptionPredicted Influence on this compound
Dihedral Angles Rotation around the C-C and C-N single bonds.Determines the spatial arrangement of the ethyl and butyl groups and the nitrogen atoms.
Steric Hindrance Repulsive interactions between the bulky ethyl and butyl groups.A major factor in destabilizing certain conformations.
Intramolecular H-Bonding Potential for weak hydrogen bonds between an amine hydrogen and the other nitrogen atom.Can stabilize certain folded conformations.
Global Minimum Conformer The three-dimensional structure with the lowest calculated energy.Represents the most probable shape of the isolated molecule.

Molecular Dynamics Simulations for Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations are particularly useful for investigating its interactions with metal ions in solution.

An MD simulation would model the movement of the ligand, the metal ion, and the surrounding solvent molecules by solving Newton's equations of motion. This approach provides a detailed picture of the coordination process, including the step-by-step formation of ligand-metal bonds and the rearrangement of the ligand's conformation to accommodate the metal ion.

These simulations can also reveal the stability of the resulting metal complex over time, the dynamics of the coordination sphere, and the influence of the solvent on the complex's structure and stability. By analyzing the trajectories from an MD simulation, key properties such as radial distribution functions can be calculated to describe the average distance and coordination number of solvent molecules around the complex.

Advanced Analytical Methodologies in N Ethyl N Butylethylenediamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of N-Ethyl-N-butylethylenediamine and for probing the mechanisms of its reactions. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl and butyl groups, as well as the ethylenediamine (B42938) backbone. The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent nitrogen atoms. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The butyl group would show a more complex pattern, including a triplet for the terminal methyl group and multiplets for the three methylene groups. The protons on the ethylenediamine bridge (-CH₂-CH₂-) would likely appear as complex multiplets due to coupling with each other and with the protons on the adjacent nitrogen atoms.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. For this compound, one would expect to see distinct peaks for the two carbons of the ethyl group, the four carbons of the butyl group, and the two carbons of the ethylenediamine backbone. The chemical shifts of these carbons are indicative of their local electronic environment. For instance, carbons bonded directly to nitrogen atoms are deshielded and appear at a higher chemical shift compared to the other aliphatic carbons. For the parent ethylenediamine, the carbon signal appears around 41.6 ppm chemicalbook.com. In substituted derivatives like N,N'-di-tert-butylethylenediamine, the chemical shifts are altered by the alkyl groups acs.org.

NMR is also invaluable for mechanistic studies, particularly in reactions where this compound acts as a ligand or a reactant. For example, in the formation of metal complexes, changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding event and provide insights into the structure of the complex in solution. acs.orgbohrium.com Furthermore, NMR can be used to monitor reaction kinetics and identify intermediates, as demonstrated in studies of related urea-forming reactions where the appearance and disappearance of specific NMR signals over time allow for the calculation of reaction rates and equilibrium constants. illinois.edu

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₈H₂₀N₂), the expected molecular weight is approximately 144.26 g/mol .

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and provides significant structural information. For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgtutorchase.com This process results in the formation of a stable, nitrogen-containing resonance-stabilized cation.

For this compound, several key fragments would be anticipated:

α-cleavage next to the N-ethyl group: Loss of a methyl radical (•CH₃, 15 Da) would lead to a fragment at m/z 129.

α-cleavage next to the N-butyl group: Loss of a propyl radical (•C₃H₇, 43 Da) would result in a prominent peak at m/z 101.

Cleavage of the C-N bond: Loss of an ethyl group or a butyl group can also occur.

Cleavage within the ethylenediamine backbone: Scission of the central C-C bond of the ethylenediamine moiety is also a possible fragmentation pathway.

A mass spectrum of the related compound 2-(butylamino)ethylamine (an isomer with molecular weight 116.2 g/mol ) shows major peaks at m/z 86, 72, 44, and 30, which correspond to characteristic amine fragments. chemicalbook.com The base peak at m/z 86 arises from the loss of an ethylamine (B1201723) radical, while the peak at m/z 30 ([CH₂NH₂]⁺) is a hallmark of primary amines. chemicalbook.comdocbrown.info Similarly, a patent for N,N-di-n-butylethylenediamine presents its mass spectrum as confirmation of its structure. google.com

Mass spectrometry, often coupled with chromatographic techniques like GC-MS or LC-MS, is also crucial for reaction monitoring. It allows for the rapid identification of reactants, products, and byproducts in a reaction mixture, providing real-time insights into reaction progress and helping to optimize reaction conditions. illinois.edu

X-ray Crystallography for Solid-State Structure Determination

In the context of metal-organic frameworks (MOFs), diamines like N-ethylethylenediamine can be appended to metal sites, and their arrangement can be confirmed by single-crystal X-ray diffraction. rsc.orgberkeley.edu These structural studies provide precise bond lengths, bond angles, and torsion angles, offering invaluable insights into metal-ligand interactions and the packing of molecules in the crystal lattice. This information is critical for understanding the relationship between structure and properties in areas like catalysis and materials science. researchgate.netnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

For a basic compound like an amine, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. illinois.edursc.org The retention time of the compound is a characteristic parameter under specific conditions. HPLC is highly effective for assessing the purity of this compound, as it can separate the target compound from starting materials, byproducts, and degradation products. Quantitative analysis is achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.

Gel Permeation Chromatography (GPC) for Polymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography used to separate macromolecules based on their size in solution. resolvemass.calcms.cz This technique is not used for the analysis of the small molecule this compound itself, but it is essential for characterizing polymers synthesized from it.

If this compound were used as a monomer or a building block in a polymerization reaction (e.g., to form polyureas or polyamides), GPC would be the method of choice to determine the molecular weight distribution of the resulting polymer. illinois.eduresearchgate.net The polymer sample is dissolved in a suitable solvent and passed through a column packed with porous gel. resolvemass.ca Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined. resolvemass.calcms.cz This information is critical as the mechanical and physical properties of a polymer are highly dependent on its molecular weight and distribution. google.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically designed to detect and study species with unpaired electrons, such as free radicals. u-tokyo.ac.jp In the context of this compound research, EPR is invaluable for investigating reaction mechanisms that may involve the formation of nitrogen-centered radical intermediates.

Nitrogen-centered radicals can be generated during certain oxidation reactions or in catalytic cycles. researchgate.netrsc.org For example, in reactions analogous to the Hofmann-Löffler reaction, N-halogenated amines can undergo homolytic cleavage to form nitrogen-centered radicals, which can be detected by EPR. researchgate.net The EPR spectrum of such a radical provides key information through its g-value and hyperfine coupling constants. The interaction of the unpaired electron with the magnetic nucleus of the nitrogen atom (¹⁴N, I=1) and nearby protons results in a characteristic splitting pattern that can help identify the radical species. mdpi.comrsc.org

EPR is also extensively used to study paramagnetic metal complexes, such as those of copper(II) or terbium(IV), where this compound might serve as a ligand. dokumen.publanl.govtdx.catamazonaws.com The EPR spectrum of a paramagnetic metal complex is sensitive to the coordination environment of the metal ion. Therefore, changes in the spectrum can provide detailed information about the geometry of the complex and the nature of the metal-ligand bonding.

Emerging Applications and Future Research Directions of N Ethyl N Butylethylenediamine

Application in Carbon Capture Technologies

The global challenge of reducing greenhouse gas emissions has spurred intensive research into efficient carbon capture technologies. Amine-based solvents are a cornerstone of this research due to their ability to chemically absorb CO2. While direct studies on N-Ethyl-N-butylethylenediamine for this purpose are still emerging, the performance of structurally similar compounds provides a strong indication of its potential.

For instance, derivatives of ethylenediamine (B42938) are being actively investigated for CO2 capture. Research has shown that diamine-appended metal-organic frameworks (MOFs) exhibit promising CO2 adsorption capacities. Specifically, MOFs functionalized with N-(n-butyl)ethylenediamine have been studied, demonstrating the principle that alkyl-substituted ethylenediamines can be effective in this context. The presence of secondary amines in these structures is crucial for the capture mechanism, which typically involves the formation of carbamates.

Table 1: Comparison of CO2 Adsorption Properties of Related Amine-Functionalized Materials

Adsorbent/Solvent SystemCO2 Capture MechanismKey Findings
N-(n-butyl)ethylenediamine in MOFsChemisorption (carbamate formation)Demonstrates step-wise CO2 adsorption/desorption.
Ethylenediamine-functionalized ionic liquidChemical absorptionGood CO2 absorption capacity (approx. 0.95 mmol CO2/g of IL at 35 °C). sigmaaldrich.com

This table is illustrative and based on data for structurally related compounds to indicate the potential of this compound.

Role as Intermediates in Pharmaceutical and Agrochemical Synthesis

Substituted ethylenediamines are recognized as important building blocks in the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals. lookchem.com The versatility of the ethylenediamine scaffold allows for the introduction of various functional groups, leading to molecules with diverse biological activities. This compound serves as a valuable intermediate in this regard.

In pharmaceutical synthesis, ethylenediamine derivatives are integral to the structure of many active pharmaceutical ingredients (APIs). shyzchem.com For example, N-ethylethylenediamine is a key intermediate in the synthesis of several antibiotics. google.com Similarly, N,N'-Di-tert-butylethylenediamine is utilized as a pharmaceutical intermediate. chemicalbook.com The presence of both ethyl and butyl groups on this compound provides a unique lipophilic character and steric environment that can be exploited in the design of new drug candidates. It is investigated for its potential in enzyme inhibition, a common mechanism of action for many drugs.

In the agrochemical industry, amine derivatives are fundamental to the creation of herbicides, insecticides, and fungicides. Suppliers of this compound list it as an intermediate for agrochemicals. lookchem.com The specific combination of alkyl groups can influence the efficacy and selectivity of the final agrochemical product. For instance, N-Ethylmethallylamine is used as an intermediate in herbicide formulations. The development of new and more effective crop protection agents is a continuous process, and intermediates like this compound offer a platform for innovation.

Development of Specialized Solvents and Additives

The physical and chemical properties of this compound, such as its boiling point, polarity, and ability to form hydrogen bonds, make it a candidate for use as a specialized solvent or additive in various industrial processes. While specific applications are still under development, the behavior of analogous amines suggests potential areas of utility.

For example, certain amines are used as curing agents for epoxy resins, and substituted ethylenediamines are known to be effective in this role. google.com The reaction of the amine groups with the epoxy groups creates a cross-linked polymer network, and the nature of the alkyl substituents on the amine can modify the properties of the cured resin, such as its flexibility, chemical resistance, and thermal stability.

Additionally, some amine compounds are utilized as additives in lubricants and fuels. They can function as corrosion inhibitors, dispersants, or detergents, improving the performance and lifespan of machinery. The potential of this compound in these applications would depend on its specific performance characteristics, which is an area for future investigation. The use of related compounds like Tri-n-propylamine as a solvent in certain applications also points to the possibility of using this compound in similar roles. advansix.com

Prospects in Supramolecular Chemistry and Molecular Machinery

Supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules, relies on non-covalent interactions to form larger, organized structures. Ethylenediamine and its derivatives are excellent ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. this compound, with its two nitrogen donor atoms, can act as a chelating ligand, binding to a metal center to form a ring structure.

The ethyl and butyl substituents on the nitrogen atoms introduce steric hindrance, which can significantly influence the coordination geometry and the stability of the resulting metal complexes. This steric control is a powerful tool in the design of supramolecular architectures with specific topologies and functions. For example, N-butylethylenediamine has been used as a ligand in the synthesis of one-dimensional copper-azido molecular tapes, demonstrating the ability of such substituted diamines to direct the assembly of extended structures.

The principles of supramolecular chemistry are fundamental to the development of molecular machines—molecules or molecular assemblies that can perform a function in response to an external stimulus. biomach.orgbeilstein-journals.org The ability of ligands like this compound to participate in controlled association and dissociation with metal ions, or to be part of larger, switchable molecular systems, makes them potential components for such machines. Future research may explore the incorporation of this compound into more complex systems like rotaxanes or catenanes, where the interplay of its steric and electronic properties could be harnessed to create novel molecular devices. biomach.org

Research Challenges and Future Outlook for this compound Science

Despite its potential, the full realization of the applications of this compound is contingent on addressing several research challenges. A primary hurdle is the development of efficient and selective synthesis methods. The synthesis of unsymmetrically substituted ethylenediamines can be challenging, often resulting in mixtures of products and low yields. For instance, historical methods for synthesizing N,N-di-n-butylethylenediamine have reported low yields and require harsh reaction conditions. google.com While newer methods are being developed, further optimization is needed to produce this compound economically and with high purity. google.com

Another challenge lies in the limited availability of comprehensive data on its physicochemical properties and toxicological profile. A thorough understanding of these aspects is crucial for its safe handling and for predicting its behavior in various applications. There is a need for more detailed studies on its solubility in different solvents, its thermal stability, and its interactions with other chemical species.

The future outlook for this compound science is promising. As synthetic methodologies improve, this compound will become more accessible for research and development. Key areas for future investigation include:

Catalysis: Exploring its use as a ligand in catalytic systems, where the steric and electronic properties of the molecule can be tuned to control the activity and selectivity of metal catalysts.

Materials Science: Incorporating it into new polymers and materials to tailor their properties for specific applications, such as gas separation membranes or functional coatings.

Bio-inspired Systems: Using it as a building block to create more complex molecules that mimic the function of biological systems.

Q & A

Q. What are the recommended methodologies for synthesizing N-Ethyl-N-butylethylenediamine in laboratory settings?

Synthesis of ethylenediamine derivatives typically involves alkylation or ammoniation reactions. For example, N-ethylethylenediamine can be synthesized via ammoniation of N-ethylethanolamine with ammonia under controlled conditions . For this compound, a stepwise alkylation of ethylenediamine using ethyl and butyl halides in anhydrous solvents (e.g., THF) under inert atmospheres is recommended. Reaction parameters (temperature, stoichiometry, and catalyst use) must be optimized to minimize side products like over-alkylated species. Purification via fractional distillation or column chromatography is critical to isolate the target compound.

Q. What safety protocols and PPE are critical when handling ethylenediamine derivatives like this compound?

Ethylenediamine derivatives require stringent safety measures:

  • PPE : Chemically resistant gloves (tested against EN 374), full-face shields, and lab coats .
  • Respiratory protection : Use NIOSH-approved N100/P3 respirators if ventilation is inadequate .
  • Handling : Work in fume hoods, avoid skin contact, and implement spill containment protocols. Post-handling, decontaminate surfaces with neutralizing agents (e.g., dilute acetic acid) .

Q. How can researchers determine key physicochemical properties of this compound when literature data is incomplete?

Key properties (e.g., boiling point, solubility) can be experimentally determined:

  • Boiling point : Use micro-distillation apparatus with temperature calibration .
  • Solubility : Conduct phase-solubility studies in water, ethanol, and DMSO using gravimetric or spectrophotometric methods .
  • Thermodynamic data : Measure enthalpy of formation via combustion calorimetry or computational methods (e.g., DFT) validated against NIST databases .

Q. Which analytical techniques are optimal for characterizing this compound's purity and structural integrity?

  • GC-MS : Quantify purity and detect volatile impurities .
  • NMR (¹H/¹³C) : Confirm substitution patterns and rule out isomerization .
  • FTIR : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
  • Elemental analysis : Validate empirical formula accuracy .

Q. What are the best practices for storing ethylenediamine derivatives to prevent degradation?

Store in amber glass containers under nitrogen at -20°C to prevent oxidation and hygroscopic absorption . Regularly monitor stability via HPLC or NMR to detect decomposition products.

Advanced Research Questions

Q. How does this compound's coordination behavior influence its application in catalysis or supramolecular chemistry?

The ethyl and butyl groups introduce steric hindrance, affecting metal-ligand binding. For example, in Pd(II) complexes, bulky substituents can stabilize low-coordination states, enhancing catalytic activity in cross-coupling reactions . In supramolecular systems, the diamine backbone facilitates hydrogen bonding, enabling self-assembly of macrocyclic structures. Researchers should employ X-ray crystallography and DFT modeling to study coordination geometries .

Q. What strategies resolve contradictions in thermodynamic or spectroscopic data for ethylenediamine derivatives?

Contradictions may arise from experimental conditions (e.g., solvent polarity, temperature). To resolve:

  • Reproducibility checks : Replicate studies using standardized protocols .
  • Meta-analysis : Compare datasets across multiple sources (e.g., NIST WebBook, peer-reviewed studies) .
  • Computational validation : Use Gaussian or ORCA to simulate spectra and compare with empirical data .

Q. How does steric hindrance from ethyl and butyl groups affect this compound's reactivity in organic synthesis?

Steric effects reduce nucleophilicity at the amine centers, slowing alkylation or acylation reactions. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) can quantify this. To mitigate steric limitations, use polar aprotic solvents (e.g., DMF) or phase-transfer catalysts .

Q. What computational approaches predict the reactivity of this compound in complex reaction systems?

  • Molecular dynamics (MD) : Simulate solvation effects and transition states .
  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • QSPR models : Correlate substituent effects (e.g., Taft parameters) with reaction outcomes .

Q. How to design experiments to assess the environmental impact of ethylenediamine derivatives, considering regulatory gaps?

  • Ecotoxicity assays : Use Daphnia magna or algae models to evaluate LC₅₀ values .
  • Degradation studies : Monitor hydrolysis/oxidation products under simulated environmental conditions (pH, UV exposure) .
  • Regulatory alignment : Cross-reference with EPA/REACH frameworks for hazard classification despite limited compound-specific data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.